

solubility of 4-Nitrocyclohexanamine hydrochloride

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Compound of Interest

Compound Name: *4-Nitrocyclohexanamine hydrochloride*
CAS No.: *2344681-00-9*
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An In-Depth Technical Guide to the Solubility Profile of **4-Nitrocyclohexanamine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of **4-nitrocyclohexanamine hydrochloride**. While specific experimental solubility data for this compound is not widely available in published literature, this guide leverages established principles of organic and medicinal chemistry to predict its solubility behavior. More importantly, it offers a detailed, field-proven methodology for researchers to experimentally determine the solubility of **4-nitrocyclohexanamine hydrochloride** in a range of pharmaceutically relevant solvents. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and reproducible approach to

characterization. The protocols and insights provided herein are designed to be directly applicable in a research and development setting.

Introduction: The Scientific Imperative for Solubility Data

4-Nitrocyclohexanamine hydrochloride is a substituted cycloaliphatic amine salt. The presence of a polar nitro group, a basic amine function (as the hydrochloride salt), and a non-polar cyclohexane ring gives the molecule a distinct amphipathic character. Understanding the solubility of this compound is a critical first step in a multitude of research and development applications, from reaction chemistry and purification to formulation and drug delivery. A comprehensive solubility profile is the foundation upon which further development is built.

As an amine hydrochloride, it is anticipated to exhibit significant solubility in polar protic solvents, particularly water, due to the ionic nature of the ammonium salt.^{[1][2][3]} Conversely, its solubility is expected to be limited in non-polar, aprotic organic solvents. The interplay between the ionic salt, the polar nitro group, and the hydrophobic cyclohexane backbone will dictate its solubility across a spectrum of solvents with varying polarities.

Predicted Solubility Profile of 4-Nitrocyclohexanamine Hydrochloride

Based on the structure and the general principles of solubility for amine salts, a qualitative solubility profile can be predicted. This serves as a hypothesis to be tested by the experimental protocols outlined in this guide.

Table 1: Predicted Qualitative Solubility of **4-Nitrocyclohexanamine Hydrochloride**

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	High	The ionic nature of the hydrochloride salt and the hydrogen bonding capacity of the nitro and amine groups will dominate, leading to strong solute-solvent interactions.[1][2]
Polar Aprotic	Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)	Moderate to High	These solvents have high dielectric constants and can solvate the cation and anion, though perhaps less effectively than protic solvents.
Less Polar	Dichloromethane (DCM), Chloroform	Low	The polarity is insufficient to effectively solvate the ionic salt.
Non-Polar	Toluene, Hexane, Diethyl Ether	Very Low / Insoluble	The non-polar nature of these solvents cannot overcome the lattice energy of the ionic solid.[1][2]

Experimental Determination of Solubility: A Validated Protocol

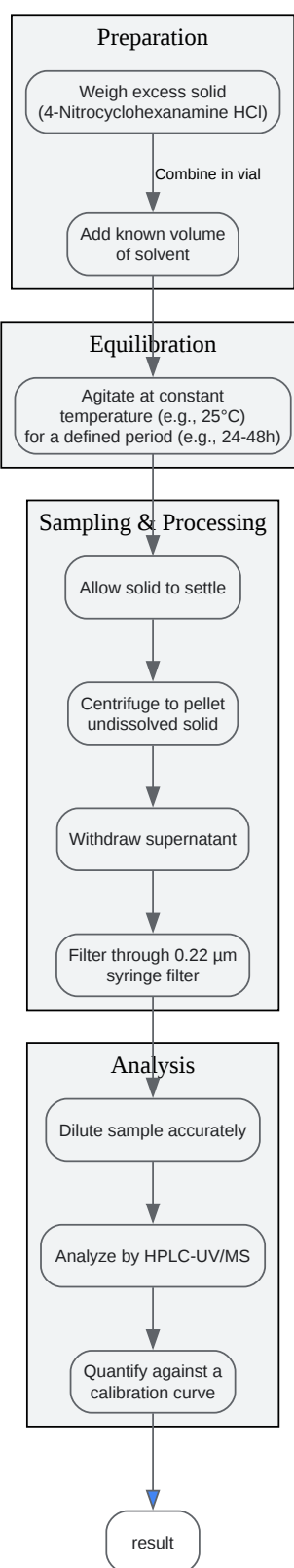
The following section details a robust, step-by-step methodology for the quantitative determination of the solubility of **4-nitrocyclohexanamine hydrochloride**. This protocol is designed to be a self-validating system, incorporating best practices for accuracy and reproducibility.

Materials and Equipment

- **4-Nitrocyclohexanamine hydrochloride** (analytical standard)
- A range of analytical grade solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetonitrile, DMSO, DMF, DCM, Toluene, Hexane)
- Analytical balance
- Vortex mixer
- Thermostatically controlled shaker or incubator
- Centrifuge
- Calibrated pipettes
- Syringe filters (0.22 μm)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector
- Volumetric flasks and other standard laboratory glassware

Experimental Workflow: Isothermal Saturation Method

The isothermal saturation method is a reliable technique for determining the equilibrium solubility of a compound. The workflow is depicted in the diagram below.



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Caption: Workflow for solubility determination via the isothermal saturation method.

Step-by-Step Protocol

- Preparation of Solvent Vials: For each solvent to be tested, add a precisely known volume (e.g., 2.0 mL) to a series of appropriately sized glass vials.
- Addition of Solute: Add an excess amount of **4-nitrocyclohexanamine hydrochloride** to each vial. The key is to ensure that undissolved solid remains at equilibrium, indicating saturation. A starting point would be to add approximately 20-50 mg of the solid.
- Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but this should be experimentally verified.
- Sample Processing:
 - After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.
 - To ensure complete separation of the solid from the saturated solution, centrifuge the vials.
 - Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.
 - Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to prevent artificially high solubility readings.
- Sample Analysis:
 - Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.
 - Quantify the concentration of **4-nitrocyclohexanamine hydrochloride** in the diluted sample using a validated HPLC-UV or HPLC-MS method.^{[4][5][6][7]} A calibration curve must be prepared using accurately weighed standards.
- Calculation of Solubility: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor.

Analytical Method Development: HPLC-UV

For a compound possessing a nitroaromatic-like chromophore, HPLC with UV detection is a suitable analytical technique.

- Column: A C18 reverse-phase column is a good starting point.
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended.
- Detection: The nitro group should provide a strong UV absorbance. A wavelength scan should be performed to determine the optimal wavelength for detection.
- Validation: The analytical method should be validated for linearity, accuracy, and precision.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table.

Table 2: Illustrative Example of Experimental Solubility Data for **4-Nitrocyclohexanamine Hydrochloride** at 25 °C

Solvent	Dielectric Constant	Solubility (mg/mL)	Solubility (mol/L)
Water	80.1	[Experimental Value]	[Calculated Value]
Methanol	32.7	[Experimental Value]	[Calculated Value]
Ethanol	24.5	[Experimental Value]	[Calculated Value]
Acetonitrile	37.5	[Experimental Value]	[Calculated Value]
DMSO	46.7	[Experimental Value]	[Calculated Value]
Dichloromethane	9.1	[Experimental Value]	[Calculated Value]
Toluene	2.4	[Experimental Value]	[Calculated Value]
Hexane	1.9	[Experimental Value]	[Calculated Value]

Note: The values in this table are placeholders and must be determined experimentally.

The relationship between the solvent's physical properties (like the dielectric constant) and the measured solubility can provide valuable insights into the solvation mechanism of **4-nitrocyclohexanamine hydrochloride**.

Safety and Handling

While a specific safety data sheet (SDS) for **4-nitrocyclohexanamine hydrochloride** is not readily available, precautions for related nitro and amine compounds should be followed.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[\[9\]](#)
- Handling: Avoid inhalation of dust and contact with skin and eyes.[\[8\]](#)[\[11\]](#) Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight.[\[9\]](#)

Conclusion

This technical guide has provided a comprehensive framework for approaching the solubility determination of **4-nitrocyclohexanamine hydrochloride**. By combining theoretical predictions with a detailed, robust experimental protocol, researchers can confidently and accurately characterize this important physicochemical property. The provided methodology ensures scientific integrity and generates the reliable data necessary for advancing research and development objectives.

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